molecular formula C17H19NO B12099213 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

Cat. No.: B12099213
M. Wt: 253.34 g/mol
InChI Key: NHPUHORAFSVSSD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C17H19NO It is characterized by the presence of a 4-methylphenyl group and a phenylethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-methylbenzaldehyde and phenylethylamine.

    Step 1 Formation of Schiff Base: 4-Methylbenzaldehyde reacts with phenylethylamine in the presence of an acid catalyst to form a Schiff base.

    Step 2 Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Step 3 Acetylation: The amine is acetylated using acetic anhydride or acetyl chloride to produce 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 4-Methylbenzoic acid derivatives.

    Reduction: 2-(4-Methylphenyl)-N-(2-phenylethyl)amine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylethyl group can mimic the structure of neurotransmitters, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-N-(2-phenylethyl)ethanamine: Similar structure but with an ethanamine group instead of acetamide.

    2-(4-Methylphenyl)-N-(2-phenylethyl)propionamide: Contains a propionamide group instead of acetamide.

    2-(4-Methylphenyl)-N-(2-phenylethyl)butyramide: Contains a butyramide group instead of acetamide.

Uniqueness

2-(4-Methylphenyl)-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H19NO/c1-14-7-9-16(10-8-14)13-17(19)18-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)

InChI Key

NHPUHORAFSVSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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